molecular formula C10H24Cl2Si2 B3194250 1,1-Dibutyl-1,2-dichloro-2,2-dimethyldisilane CAS No. 821017-66-7

1,1-Dibutyl-1,2-dichloro-2,2-dimethyldisilane

Cat. No.: B3194250
CAS No.: 821017-66-7
M. Wt: 271.37 g/mol
InChI Key: VXWSQLICLGBSRI-UHFFFAOYSA-N
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Description

1,1-Dibutyl-1,2-dichloro-2,2-dimethyldisilane is a specialized organosilicon compound characterized by its unique structure, which includes two silicon atoms bonded to each other and various organic groups. This compound is of interest in various scientific and industrial applications due to its chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1,1-Dibutyl-1,2-dichloro-2,2-dimethyldisilane can be synthesized through the reaction of 1,1-dibutylchlorosilane with dichloromethylsilane under controlled conditions. The reaction typically requires a catalyst, such as a Lewis acid, and is conducted at elevated temperatures to facilitate the formation of the disilane bond.

Industrial Production Methods: In an industrial setting, the compound is produced on a larger scale using similar synthetic routes but with optimized reaction conditions to increase yield and purity. Continuous flow reactors and advanced purification techniques are employed to ensure the efficient production of high-quality this compound.

Chemical Reactions Analysis

Types of Reactions: 1,1-Dibutyl-1,2-dichloro-2,2-dimethyldisilane undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate are used.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are employed.

  • Substitution: Halogenation reactions with chlorine or bromine are common.

Major Products Formed:

  • Oxidation: Formation of siloxanes and silicates.

  • Reduction: Production of silanes and hydrosilanes.

  • Substitution: Generation of chlorosilanes and bromosilanes.

Scientific Research Applications

1,1-Dibutyl-1,2-dichloro-2,2-dimethyldisilane is utilized in various scientific research fields:

  • Chemistry: It serves as a precursor for the synthesis of other organosilicon compounds.

  • Biology: Used in the study of silicon-based biomolecules and their interactions with biological systems.

  • Industry: Employed in the production of silicon-based materials and coatings.

Mechanism of Action

The mechanism by which 1,1-Dibutyl-1,2-dichloro-2,2-dimethyldisilane exerts its effects involves its reactivity with various chemical species. The compound can act as a ligand, forming complexes with metals, and can participate in catalytic cycles. The molecular targets and pathways involved depend on the specific application and reaction conditions.

Comparison with Similar Compounds

  • 1,1-Diphenyl-1,2-dichloro-2,2-dimethyldisilane

  • 1,1-Diethyl-1,2-dichloro-2,2-dimethyldisilane

  • 1,1-Dimethyl-1,2-dichloro-2,2-dimethyldisilane

Properties

IUPAC Name

dibutyl-chloro-[chloro(dimethyl)silyl]silane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H24Cl2Si2/c1-5-7-9-14(12,10-8-6-2)13(3,4)11/h5-10H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXWSQLICLGBSRI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC[Si](CCCC)([Si](C)(C)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H24Cl2Si2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00839256
Record name 1,1-Dibutyl-1,2-dichloro-2,2-dimethyldisilane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00839256
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

271.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

821017-66-7
Record name 1,1-Dibutyl-1,2-dichloro-2,2-dimethyldisilane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00839256
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 6
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